molecular formula C22H28N4+2 B15151801 1-Ethyl-3-[4-(3-ethylbenzimidazol-3-ium-1-yl)butyl]benzimidazol-1-ium

1-Ethyl-3-[4-(3-ethylbenzimidazol-3-ium-1-yl)butyl]benzimidazol-1-ium

Cat. No.: B15151801
M. Wt: 348.5 g/mol
InChI Key: VNFSVFSKTJHKAM-UHFFFAOYSA-N
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Description

3-ethyl-1-[4-(3-ethyl-1,3-benzodiazol-1-ium-1-yl)butyl]-1,3-benzodiazol-1-ium is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-1-[4-(3-ethyl-1,3-benzodiazol-1-ium-1-yl)butyl]-1,3-benzodiazol-1-ium typically involves the cyclization of appropriate precursors under specific conditions The reaction often requires the use of strong acids or bases to facilitate the formation of the benzimidazole ring

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their cyclization and functionalization. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques such as recrystallization and chromatography are used for purification.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-1-[4-(3-ethyl-1,3-benzodiazol-1-ium-1-yl)butyl]-1,3-benzodiazol-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole derivatives with reduced functional groups.

Scientific Research Applications

3-ethyl-1-[4-(3-ethyl-1,3-benzodiazol-1-ium-1-yl)butyl]-1,3-benzodiazol-1-ium has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-ethyl-1-[4-(3-ethyl-1,3-benzodiazol-1-ium-1-yl)butyl]-1,3-benzodiazol-1-ium involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-butyl-3-ethenylimidazol-1-ium bromide: Another benzimidazole derivative with similar structural features.

    1-ethyl-2-methylbenzimidazole: Shares the benzimidazole core but differs in the substitution pattern.

Uniqueness

3-ethyl-1-[4-(3-ethyl-1,3-benzodiazol-1-ium-1-yl)butyl]-1,3-benzodiazol-1-ium is unique due to its specific substitution pattern and the presence of two benzimidazole rings connected by a butyl linker. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H28N4+2

Molecular Weight

348.5 g/mol

IUPAC Name

1-ethyl-3-[4-(3-ethylbenzimidazol-1-ium-1-yl)butyl]benzimidazol-3-ium

InChI

InChI=1S/C22H28N4/c1-3-23-17-25(21-13-7-5-11-19(21)23)15-9-10-16-26-18-24(4-2)20-12-6-8-14-22(20)26/h5-8,11-14,17-18H,3-4,9-10,15-16H2,1-2H3/q+2

InChI Key

VNFSVFSKTJHKAM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=[N+](C2=CC=CC=C21)CCCC[N+]3=CN(C4=CC=CC=C43)CC

Origin of Product

United States

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